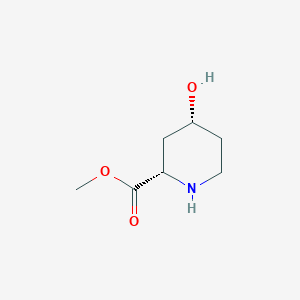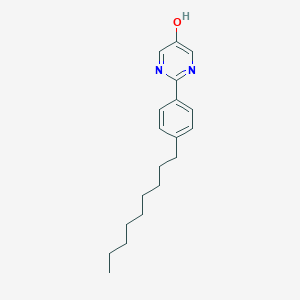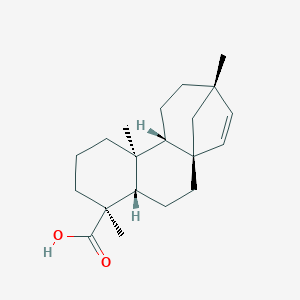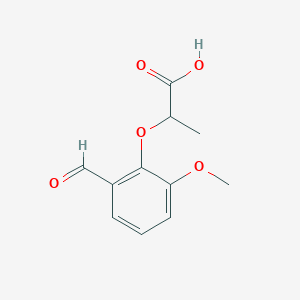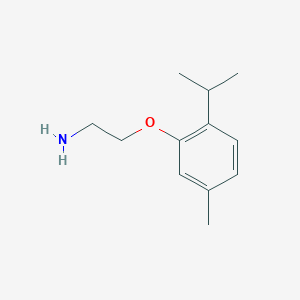
trans-2-Methylcyclopropanecarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The scalable synthesis of trans-2-methylcyclopropanecarboxylic acid involves the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide, showcasing a significant improvement in yield through optimal reaction parameters (Delhaye et al., 2007). Additionally, the synthesis of enantiomerically pure cis-2-methylcyclopropanecarboxylic acid, a related compound, employs double-asymmetric Simmons-Smith cyclopropanation, illustrating the versatility in the synthetic approach to these molecules (Onoda et al., 1996).
Molecular Structure Analysis
The structural and conformational details of related cyclopropane derivatives have been elucidated using X-ray methods, revealing insights into the spatial arrangement and interactions within these molecules (Korp et al., 1983).
Chemical Reactions and Properties
Trans-2-methylcyclopropanecarboxylic acid undergoes various chemical reactions, including cyclopropanation and ring-opening processes. Lewis acid-mediated ring-opening reactions of cyclopropane dicarboxylates have been explored, leading to the formation of cyclopentene derivatives and E,E-1,3-dienes, demonstrating the reactive versatility of these compounds (Thangamani & Srinivasan, 2017).
Wissenschaftliche Forschungsanwendungen
Ethylene Production Inhibition in Fruits : Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been found to inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase. This results in reduced wound ethylene production in fruit discs, which could have implications for fruit preservation and storage (Dourtoglou & Koussissi, 2000).
Organic Synthesis and Photochemistry : A partial asymmetric synthesis of trans-2-phenylcyclopropanecarboxylic acid using cycloalkylation and condensation reactions has potential applications in organic synthesis and photochemistry (Nozaki, Kondo, Nakanisi, & Sisido, 1963).
Photoisomerization Studies : The photoisomerization of 2-benzoylcyclopropanecarboxylic acid results in the production of inactive trans acid from optically active cis acid in a hydroxylic environment, which is relevant for understanding chemical reactions under light exposure (Brown & Neumer, 1966).
Enantiomerically Pure Synthesis : The efficient synthesis of enantiomerically pure cis-2-methylcyclopropanecarboxylic acid, a component of curacin A, has been achieved with excellent diastereofacial selectivity. This has implications in the field of asymmetric synthesis (Onoda, Shirai, Kawai, & Iwasaki, 1996).
Inhibitors of Ethylene Biosynthesis : The diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid show potential as inhibitors of ethylene biosynthesis. This is significant for applications in reducing greenhouse gas emissions and promoting sustainable development (Wick, Tamm, & Boller, 1995).
Chemical Analysis and Identification : Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds yields diagnostic fragment ions. This aids in the identification and chemical analysis of these compounds (Bélanger, 1979).
Large-Scale Production : A scalable process has been developed for the synthesis of trans-2-methylcyclopropanecarboxylic acid, enabling large-scale production without hazardous accumulation of intermediates. This is important for industrial applications (Delhaye et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEGPMGNMOIHDL-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242652 | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Methylcyclopropanecarboxylic acid | |
CAS RN |
6202-94-4, 10487-86-2 | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6202-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-2-methylcyclopropane-1-carboxylic acid >99% e.e. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



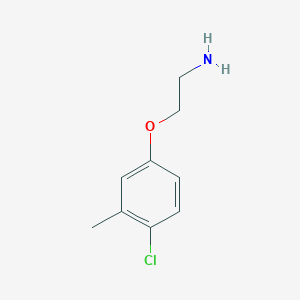
![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)
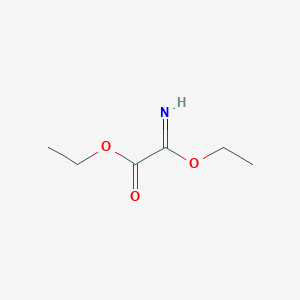
![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
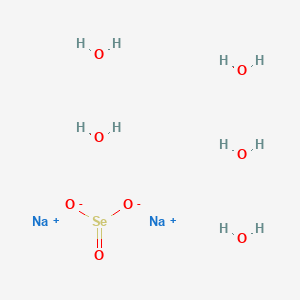
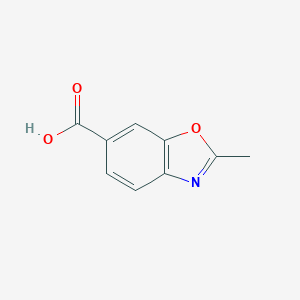
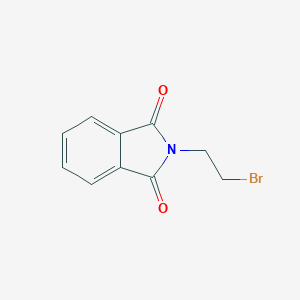
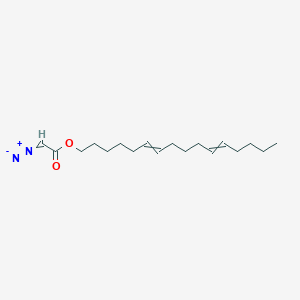
![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)
